3-Fluoro-3-(2-oxo-propylsulfanyl)-2-trifluoromethyl-acrylic acid ethyl ester
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Overview
Description
3-Fluoro-3-(2-oxo-propylsulfanyl)-2-trifluoromethyl-acrylic acid ethyl ester is a synthetic organic compound characterized by the presence of fluorine, sulfur, and trifluoromethyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Fluoro-3-(2-oxo-propylsulfanyl)-2-trifluoromethyl-acrylic acid ethyl ester typically involves multi-step organic reactions. One common method starts with the preparation of the intermediate compounds, followed by their sequential transformation into the final product. Key steps may include:
Fluorination: Introduction of the fluorine atom into the precursor molecule using reagents like diethylaminosulfur trifluoride (DAST) or Selectfluor.
Thioether Formation: Reaction of a suitable alkyl halide with a thiol to form the thioether linkage.
Acryloylation: Introduction of the acrylic acid ester moiety through esterification reactions, often using reagents like ethyl chloroformate or acryloyl chloride.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
3-Fluoro-3-(2-oxo-propylsulfanyl)-2-trifluoromethyl-acrylic acid ethyl ester can undergo various chemical reactions, including:
Oxidation: The sulfur atom in the thioether group can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The carbonyl group in the 2-oxo-propylsulfanyl moiety can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The fluorine atoms can participate in nucleophilic substitution reactions, where nucleophiles like amines or thiols replace the fluorine atoms.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Amines, thiols, under basic or acidic conditions.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Alcohols.
Substitution: Amino or thio-substituted derivatives.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique functional groups make it a valuable intermediate in the development of new materials and catalysts.
Biology
In biological research, derivatives of this compound may be explored for their potential as enzyme inhibitors or as probes for studying biochemical pathways involving sulfur and fluorine atoms.
Medicine
In medicinal chemistry, the compound’s structural features are investigated for their potential pharmacological activities. It may serve as a lead compound in the development of new drugs targeting specific enzymes or receptors.
Industry
In the industrial sector, this compound can be used in the synthesis of specialty chemicals, agrochemicals, and advanced materials with unique properties such as high thermal stability or resistance to chemical degradation.
Mechanism of Action
The mechanism by which 3-Fluoro-3-(2-oxo-propylsulfanyl)-2-trifluoromethyl-acrylic acid ethyl ester exerts its effects depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The presence of fluorine atoms can enhance the compound’s binding affinity and metabolic stability, while the thioether group may participate in redox reactions or form covalent bonds with target proteins.
Comparison with Similar Compounds
Similar Compounds
3-Fluoro-3-(2-oxo-propylsulfanyl)-2-methyl-acrylic acid ethyl ester: Similar structure but lacks the trifluoromethyl group.
3-Chloro-3-(2-oxo-propylsulfanyl)-2-trifluoromethyl-acrylic acid ethyl ester: Similar structure but with a chlorine atom instead of fluorine.
3-Fluoro-3-(2-oxo-propylsulfanyl)-2-trifluoromethyl-propionic acid ethyl ester: Similar structure but with a propionic acid ester instead of an acrylic acid ester.
Uniqueness
The presence of both fluorine and trifluoromethyl groups in 3-Fluoro-3-(2-oxo-propylsulfanyl)-2-trifluoromethyl-acrylic acid ethyl ester imparts unique chemical properties, such as increased lipophilicity and metabolic stability. These features can enhance its performance in various applications compared to similar compounds lacking these groups.
This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and unique characteristics
Properties
Molecular Formula |
C9H10F4O3S |
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Molecular Weight |
274.23 g/mol |
IUPAC Name |
ethyl (E)-3-fluoro-3-(2-oxopropylsulfanyl)-2-(trifluoromethyl)prop-2-enoate |
InChI |
InChI=1S/C9H10F4O3S/c1-3-16-8(15)6(9(11,12)13)7(10)17-4-5(2)14/h3-4H2,1-2H3/b7-6+ |
InChI Key |
WKXPFHFGFOCIQC-VOTSOKGWSA-N |
Isomeric SMILES |
CCOC(=O)/C(=C(/F)\SCC(=O)C)/C(F)(F)F |
Canonical SMILES |
CCOC(=O)C(=C(F)SCC(=O)C)C(F)(F)F |
Origin of Product |
United States |
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